molecular formula C14H13Br B14183709 4'-Bromo-2,6-dimethyl-1,1'-biphenyl CAS No. 919104-95-3

4'-Bromo-2,6-dimethyl-1,1'-biphenyl

Cat. No.: B14183709
CAS No.: 919104-95-3
M. Wt: 261.16 g/mol
InChI Key: WUNZHLICJSOLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Bromo-2,6-dimethyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromine atom at the 4’ position and two methyl groups at the 2 and 6 positions on the biphenyl structure. The molecular formula of 4’-Bromo-2,6-dimethyl-1,1’-biphenyl is C14H13Br, and it has a molecular weight of 261.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2,6-dimethyl-1,1’-biphenyl can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions.

Industrial Production Methods: Industrial production of 4’-Bromo-2,6-dimethyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-2,6-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding biphenyl derivatives with different functional groups.

    Reduction Reactions: The bromine atom can be reduced to form 2,6-dimethylbiphenyl.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4’-Bromo-2,6-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The bromine atom and methyl groups influence the compound’s reactivity and binding affinity to various substrates. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom acts as a leaving group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Uniqueness: 4’-Bromo-2,6-dimethyl-1,1’-biphenyl is unique due to the presence of both bromine and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, including organic synthesis, materials science, and medicinal chemistry .

Properties

CAS No.

919104-95-3

Molecular Formula

C14H13Br

Molecular Weight

261.16 g/mol

IUPAC Name

2-(4-bromophenyl)-1,3-dimethylbenzene

InChI

InChI=1S/C14H13Br/c1-10-4-3-5-11(2)14(10)12-6-8-13(15)9-7-12/h3-9H,1-2H3

InChI Key

WUNZHLICJSOLPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.